molecular formula C11H18N5O12P3 B12894130 n6-Methyl-2'-deoxyadenosine-5'-triphosphate

n6-Methyl-2'-deoxyadenosine-5'-triphosphate

Cat. No.: B12894130
M. Wt: 505.21 g/mol
InChI Key: MALRVWPOKBDVSZ-XLPZGREQSA-N
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Description

N6-Methyl-2’-deoxyadenosine-5’-triphosphate is a modified nucleotide that plays a significant role in various biological processes. It is a derivative of deoxyadenosine triphosphate, where a methyl group is added to the nitrogen at the sixth position of the adenine base. This modification is known to influence gene expression, DNA repair, and replication, making it a valuable compound in epigenetics and molecular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyl-2’-deoxyadenosine-5’-triphosphate typically involves the methylation of deoxyadenosine triphosphate. This process can be catalyzed by methyltransferases such as METTL4 or N6AMT1, which transfer a methyl group from S-adenosylmethionine to the adenine base . The reaction conditions often include the presence of S-adenosylmethionine as a methyl donor, and the reaction is carried out under controlled temperature and pH to ensure specificity and efficiency.

Industrial Production Methods

Industrial production of N6-Methyl-2’-deoxyadenosine-5’-triphosphate involves optimizing the synthetic routes for large-scale production. This includes the use of high-purity reagents, automated synthesis equipment, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N6-Methyl-2’-deoxyadenosine-5’-triphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may result in the formation of N6-hydroxymethyl-2’-deoxyadenosine-5’-triphosphate, while reduction may yield N6-methyl-2’-deoxyadenosine-5’-monophosphate .

Properties

Molecular Formula

C11H18N5O12P3

Molecular Weight

505.21 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O12P3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-8,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1

InChI Key

MALRVWPOKBDVSZ-XLPZGREQSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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